molecular formula C11H6ClF2NO2 B2590152 Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate CAS No. 887589-39-1

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate

Cat. No.: B2590152
CAS No.: 887589-39-1
M. Wt: 257.62
InChI Key: KJNUOCUNBSFBQG-UHFFFAOYSA-N
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Description

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine atoms into the quinoline structure often enhances the biological activity and stability of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate typically involves the cyclization of appropriately substituted anilines with various reagents. One common method is the Skraup cyclization, which transforms tetrafluoro-substituted anilines into fluorinated quinolines by reacting with acrolein, crotonic aldehyde, or methylvinylketone . The reaction conditions often involve the use of a base and a solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions typically involve the use of organic solvents and controlled temperatures .

Major Products Formed

The major products formed from these reactions include various substituted quinolines, which can have enhanced biological activities and other desirable properties .

Mechanism of Action

The mechanism of action of methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, leading to more potent biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated quinolines, such as:

Uniqueness

Methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate is unique due to the specific positioning of the fluorine atoms, which can significantly influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms in the quinoline ring enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

methyl 4-chloro-6,8-difluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClF2NO2/c1-17-11(16)9-4-7(12)6-2-5(13)3-8(14)10(6)15-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNUOCUNBSFBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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